molecular formula C19H19FO3 B1401043 4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid CAS No. 1361116-92-8

4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid

Cat. No.: B1401043
CAS No.: 1361116-92-8
M. Wt: 314.3 g/mol
InChI Key: PDSAGBAVSLUCDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name: 4-(3-fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid . The molecular weight of the compound is 238.26 .

Scientific Research Applications

Synthesis Methods:

  • 4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid and its derivatives are often synthesized through various chemical reactions. For instance, a rapid and efficient synthesis method for related compounds was established, optimizing the synthesis process and confirming the structure through NMR and MS spectrum (Zhang et al., 2019). Other research involved the hydrothermal synthesis of coordination compounds using ether-bridged dicarboxylic acids, highlighting the influence of N-donor building blocks and metal ions on the structural diversity of the resulting compounds (Lu et al., 2021).

Structural Studies:

  • In-depth structural analyses are crucial for understanding the properties of these compounds. One study determined the structure of a similar compound using both X-ray diffraction and quantum-chemical calculations, revealing its versatility in chemical reactions and providing insights into its chemical behavior (Shtabova et al., 2005).

Chemical Reactions and Properties:

  • These compounds exhibit diverse chemical properties and reactions. For instance, research demonstrated that specific compounds can undergo selective hydrolysis, providing insights into their chemical stability and potential applications in various chemical processes (Chan et al., 2008). The synthesis, characterization, and thermal degradation of specific oligomer-metal complexes were also studied, revealing insights into their thermal stability and potential applications in materials science (Kaya & Gül, 2004).

Photocatalytic Properties:

  • Certain complexes derived from similar compounds have been analyzed for their photocatalytic properties, showing promising results for the degradation of organic pollutants under UV light, thereby highlighting their potential environmental applications (Wang et al., 2015).

Safety and Hazards

According to the safety data sheet, this compound should be handled with care. It is advised to keep away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO3/c20-17-6-4-15(5-7-17)16-3-1-2-14(12-16)13-19(18(21)22)8-10-23-11-9-19/h1-7,12H,8-11,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSAGBAVSLUCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid
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4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid
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4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid
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4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid
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Reactant of Route 6
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4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid

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